3-Chloro-3-methyl-2-nitroso-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-methyl-2-nitrosobutan-1-ol is an organic compound with a unique structure that includes a chloro group, a methyl group, a nitroso group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-2-nitrosobutan-1-ol typically involves the reaction of 3-chloro-3-methyl-2-butanone with nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the nitroso group. The process can be summarized as follows:
Starting Material: 3-Chloro-3-methyl-2-butanone
Reagent: Nitrous acid (HNO₂)
Conditions: Controlled temperature and pH
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-3-methyl-2-nitrosobutan-1-ol may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methyl-2-nitrosobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-3-methyl-2-nitrosobutan-1-one.
Reduction: Formation of 3-chloro-3-methyl-2-aminobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-methyl-2-nitrosobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-methyl-2-nitrosobutan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-methyl-2-butanone: Lacks the nitroso group but shares the chloro and methyl groups.
3-Methyl-2-nitrosobutan-1-ol: Lacks the chloro group but has the nitroso and hydroxyl groups.
3-Chloro-2-nitrosobutan-1-ol: Similar structure but with different positioning of the methyl group.
Uniqueness
3-Chloro-3-methyl-2-nitrosobutan-1-ol is unique due to the presence of both the chloro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
37557-65-6 |
---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
3-chloro-3-methyl-2-nitrosobutan-1-ol |
InChI |
InChI=1S/C5H10ClNO2/c1-5(2,6)4(3-8)7-9/h4,8H,3H2,1-2H3 |
InChI Key |
QMPHKFQGRQLHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CO)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.